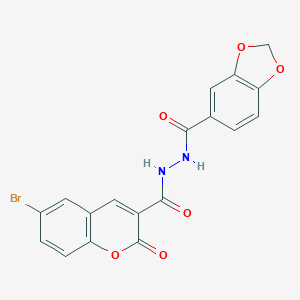
N'~3~-(1,3-BENZODIOXOL-5-YLCARBONYL)-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole moiety, a brominated chromene core, and a carbohydrazide group, making it a potential candidate for various biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting with the preparation of the benzodioxole and chromene intermediates. One common method involves the following steps:
Preparation of 1,3-benzodioxole-5-carboxylic acid: This can be achieved through the oxidation of 1,3-benzodioxole using an oxidizing agent such as potassium permanganate.
Bromination of chromene: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of carbohydrazide: The carboxylic acid derivative is then reacted with hydrazine hydrate to form the carbohydrazide group.
Coupling reaction: Finally, the benzodioxole and brominated chromene intermediates are coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N’-(1,3-benzodioxol-5-ylcarbonyl)-6-bromo-2-oxo-2H-chromene-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
- **1-benzo[1,3]dioxol-5-yl-3-N-fused hetero
属性
分子式 |
C18H11BrN2O6 |
|---|---|
分子量 |
431.2g/mol |
IUPAC 名称 |
N'-(1,3-benzodioxole-5-carbonyl)-6-bromo-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C18H11BrN2O6/c19-11-2-4-13-10(5-11)6-12(18(24)27-13)17(23)21-20-16(22)9-1-3-14-15(7-9)26-8-25-14/h1-7H,8H2,(H,20,22)(H,21,23) |
InChI 键 |
SXSOPHHAMQKMPY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


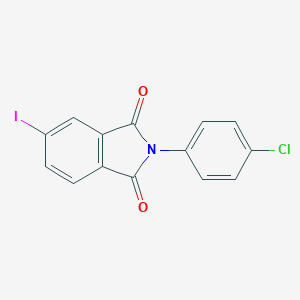
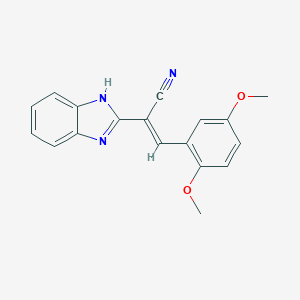

![5-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447608.png)
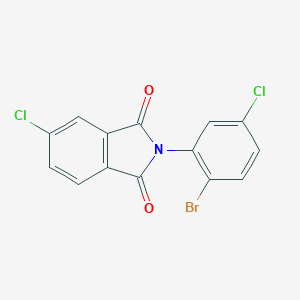
![N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B447614.png)
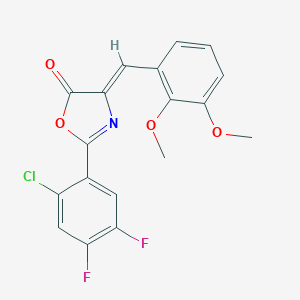
![ethyl 2-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447616.png)


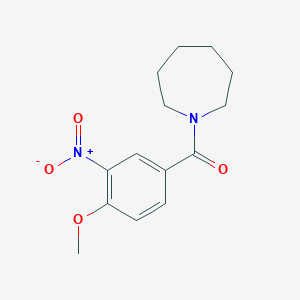
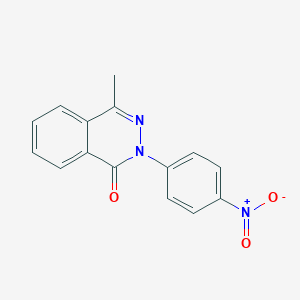
![5-{4-[ethyl(methyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B447626.png)
![5-[(cycloheptylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447627.png)
